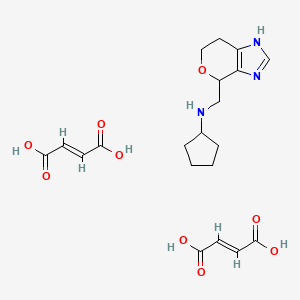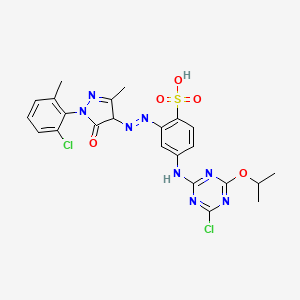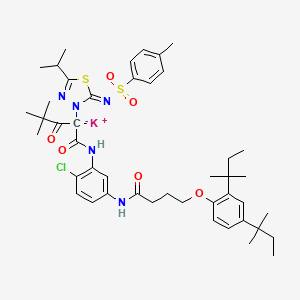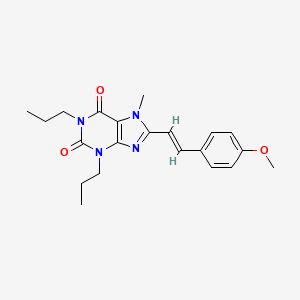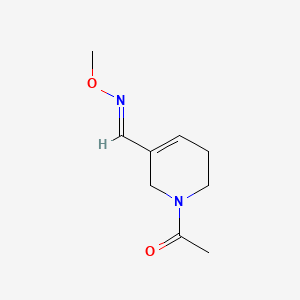
1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime is a heterocyclic compound that belongs to the tetrahydropyridine family. Tetrahydropyridines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime typically involves the reaction of 1,2,5,6-tetrahydropyridine-3-carboxaldehyde with acetic anhydride and methoxyamine. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a base such as pyridine to facilitate the acetylation and oximation processes .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted tetrahydropyridine derivatives.
Aplicaciones Científicas De Investigación
1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the tetrahydropyridine ring can interact with various enzymes and receptors, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydropyridine: Known for its neurotoxic properties and used in the study of Parkinson’s disease.
1,2,3,6-Tetrahydropyridine: Exhibits different biological activities and is used in the synthesis of pharmaceuticals.
2,3,4,5-Tetrahydropyridine: Less common but still studied for its unique chemical properties.
Uniqueness
1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetoxy and oxime groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in scientific research .
Propiedades
Número CAS |
145071-52-9 |
|---|---|
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
1-[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone |
InChI |
InChI=1S/C9H14N2O2/c1-8(12)11-5-3-4-9(7-11)6-10-13-2/h4,6H,3,5,7H2,1-2H3/b10-6+ |
Clave InChI |
KBJGSNOAFQOHHC-UXBLZVDNSA-N |
SMILES isomérico |
CC(=O)N1CCC=C(C1)/C=N/OC |
SMILES canónico |
CC(=O)N1CCC=C(C1)C=NOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


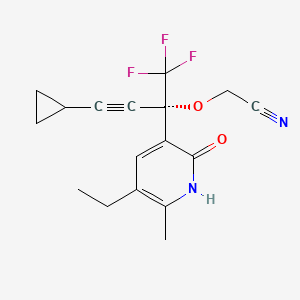
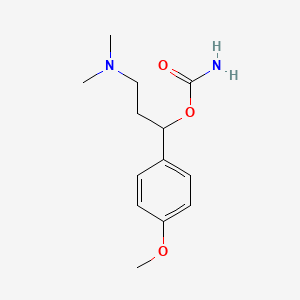
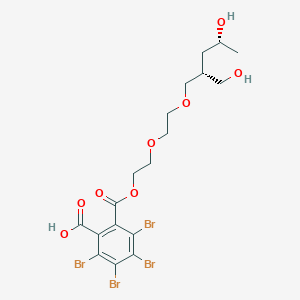
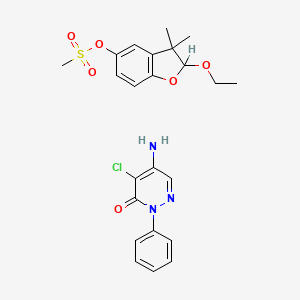
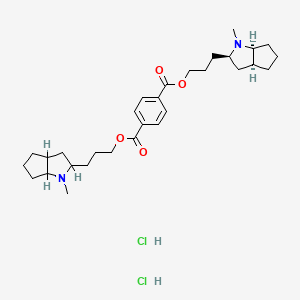
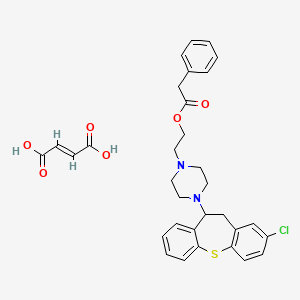
![2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide](/img/structure/B12768684.png)
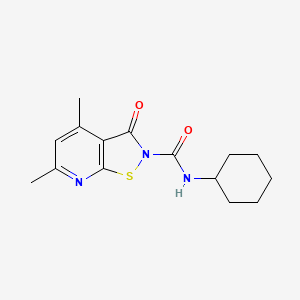
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
